Product packaging for Fmoc-Dap(Boc)-OH(Cat. No.:CAS No. 162558-25-0)

Fmoc-Dap(Boc)-OH

Cat. No.: B1302552
CAS No.: 162558-25-0
M. Wt: 426.5 g/mol
InChI Key: PKAUMAVONPSDRW-IBGZPJMESA-N
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Description

Contextualization within Non-Canonical Amino Acid Chemistry

Fmoc-Dap(Boc)-OH is a derivative of 2,3-diaminopropionic acid (Dap), a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids. The defining characteristic of this compound is the presence of two distinct protecting groups: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group and the acid-labile Boc (tert-butyloxycarbonyl) group on the β-amino group of the Dap backbone. This orthogonal protection scheme is central to its utility, allowing for the selective removal of one protecting group without affecting the other. This capability is crucial in synthetic strategies that require precise, stepwise modifications.

The Dap residue itself, with a shorter side chain than lysine (B10760008), provides a unique structural element for introducing branching or functionalization in a controlled manner during peptide design. This positions this compound as a key player in the expanding field of non-canonical amino acid chemistry, which seeks to create novel peptides and proteins with enhanced or entirely new properties.

Significance as a Building Block in Complex Molecular Architectures

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Its orthogonally protected nature is indispensable in SPPS workflows where iterative and selective deprotection and coupling reactions are necessary to build a peptide chain with a specific sequence. The Fmoc group can be removed under basic conditions, typically with piperidine (B6355638), while the Boc group is cleaved with an acid like trifluoroacetic acid (TFA).

This dual-protection strategy allows for the site-specific incorporation of various functionalities. For instance, after the removal of the Boc group, the exposed β-amino group can be used to attach moieties such as fluorescent dyes, quenchers, or biotin (B1667282) for creating labeled peptides for diagnostic or imaging purposes. aatbio.com It has also been instrumental in the synthesis of bicyclic peptide tachykinin NK2 antagonists and DOTA-modified peptides for cancer diagnostics. medchemexpress.commedchemexpress.combioscience.co.uk

Evolution of its Role in Peptide and Biopolymer Science

The role of this compound has evolved significantly with the advancements in peptide and biopolymer science. Initially recognized for its utility in standard peptide synthesis, its applications have expanded to more complex and specialized areas. Researchers have utilized this building block to create peptides with enhanced stability and resistance to enzymatic degradation, a critical factor in the development of peptide-based therapeutics.

Furthermore, this compound has been employed in the construction of intricate bioconjugates for targeted drug delivery systems. Its ability to introduce a point of controlled modification within a peptide sequence has been leveraged to attach therapeutic agents to targeting molecules like antibodies. The compound has also been used in studies to manipulate the pH response of peptides, which can influence their interaction with nucleic acids and reduce cytotoxicity. iris-biotech.de This demonstrates the evolving and increasingly sophisticated applications of this compound in the design of novel biomaterials and therapeutic agents.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS Number 162558-25-0
Molecular Formula C23H26N2O6
Molecular Weight 426.46 g/mol
Appearance Solid
Storage Temperature 2-8°C

Data sourced from multiple references. medchemexpress.comapexbt.comiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O6 B1302552 Fmoc-Dap(Boc)-OH CAS No. 162558-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAUMAVONPSDRW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162558-25-0
Record name (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Strategic Considerations

Advanced Approaches for Fmoc-Dap(Boc)-OH Precursor Synthesis

The efficient synthesis of this compound is paramount for its widespread application. Several methodologies have been developed to produce this compound with high purity and stereochemical integrity.

Sequential Protecting Group Installation

A common and direct method for the synthesis of this compound involves the sequential protection of the amino groups of 2,3-diaminopropionic acid. This process typically begins with the reaction of diaminopropionic acid with reagents such as Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) and Boc₂O (di-tert-butyl dicarbonate) in the presence of a base. The order of addition and reaction conditions are critical to ensure the selective placement of the Fmoc group on the α-amino group and the Boc group on the β-amino group. Purification of the final product is generally achieved through techniques like column chromatography or recrystallization to yield the desired high-purity compound.

One patented method describes a two-step process starting from Fmoc-Gln-OH, which is converted to Fmoc-Dab-OH. google.com Subsequently, the β-amino group of Fmoc-Dab-OH is protected with Boc₂O to yield Fmoc-Dab(Boc)-OH, a homolog of this compound. google.com This highlights the general principle of sequential protection in synthesizing such derivatives.

Stereoselective Synthesis of L- and D-Enantiomers

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of both L- and D-enantiomers of this compound is of significant importance. A synthetic strategy starting from commercially available Nα-Fmoc-O-tert-butyl-D-serine has been developed to produce orthogonally protected L-Dap methyl esters. mdpi.com This approach involves the reductive amination of an aldehyde derived from D-serine, which preserves the chirality of the starting material. mdpi.comresearchgate.net Subsequent oxidation and protecting group manipulations can lead to the desired enantiomerically pure Fmoc-L-Dap(Boc)-OH. mdpi.comsci-hub.st Conversely, starting with L-serine would yield the D-enantiomer. This method underscores the importance of chiral pool starting materials in achieving high enantiomeric purity. gla.ac.uk

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches offer a powerful and environmentally friendly alternative for the synthesis of complex molecules like this compound. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, enzymes can be employed for the highly selective introduction or removal of protecting groups, or for the stereoselective formation of key intermediates. While specific chemoenzymatic routes for this compound are not extensively detailed in the provided context, the synthesis of related complex peptide antibiotics has successfully utilized chemoenzymatic strategies, demonstrating the potential of this approach. nih.govacs.orgethz.ch The synthesis of albizziine, which contains an L-Dap core, has also been achieved through both chemical and chemoenzymatic routes. mdpi.com

Orthogonal Protecting Group Strategies in Peptide Synthesis Utilizing this compound

The true utility of this compound lies in its application within orthogonal protecting group strategies, which are fundamental to modern solid-phase peptide synthesis (SPPS). iris-biotech.deresearchgate.netpeptide.com Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different chemical conditions. iris-biotech.dersc.org

Fmoc/Boc Orthogonality for Selective Derivatization

The Fmoc and Boc groups are a classic orthogonal pair. iris-biotech.deresearchgate.net The Fmoc group, protecting the α-amino group, is labile to basic conditions, typically a solution of piperidine (B6355638) in DMF. peptide.comiris-biotech.de In contrast, the Boc group, protecting the β-amino side chain, is stable to these conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de

This orthogonality is the cornerstone of Fmoc-based SPPS. peptide.comiris-biotech.de During peptide chain elongation, the Fmoc group is removed at each cycle to allow for the coupling of the next amino acid. The Boc group on the Dap side chain remains intact throughout this process. Once the peptide backbone is assembled, the Boc group can be selectively removed on-resin by treatment with TFA, exposing the β-amino group for further derivatization. This allows for the site-specific introduction of various functionalities, such as fluorescent labels, branching peptide chains, or other modifications, without affecting the rest of the peptide. researchgate.net

Comparative Analysis with Alternative Orthogonal Pairs (e.g., Alloc, Dde, Mtt)

While the Fmoc/Boc pair is widely used, other orthogonal protecting groups offer alternative deprotection conditions, providing greater flexibility in the synthesis of highly complex peptides.

Protecting GroupDeprotection ConditionsKey Features
Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) iris-biotech.deFully compatible with Fmoc/tBu and Boc/Bzl strategies. iris-biotech.de Useful for on-resin cyclization and derivatization. frontiersin.orgrsc.org The presence of sulfur-containing residues like cysteine can poison the palladium catalyst. beilstein-journals.org
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% hydrazine (B178648) in DMF iris-biotech.desigmaaldrich.comStable to piperidine and TFA. sigmaaldrich.com Hydrazine can also partially cleave the Fmoc group, so the N-terminus is often protected with Boc before Dde removal. sigmaaldrich.comresearchgate.net Alternative deprotection with hydroxylamine (B1172632) offers better orthogonality with Fmoc. rsc.org
Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl)Mildly acidic conditions (e.g., 1% TFA in DCM) iris-biotech.debeilstein-journals.orgAllows for selective deprotection on-resin without affecting tBu-based side-chain protecting groups. iris-biotech.de Useful for the synthesis of branched and cyclic peptides. beilstein-journals.org The Mtt group has been used in combination with Boc for PNA synthesis, demonstrating its orthogonality to Fmoc chemistry. researchgate.net

Table 1: Comparison of Orthogonal Protecting Groups

The Alloc group is removed under neutral conditions using a palladium catalyst, offering a distinct deprotection chemistry from both Fmoc and Boc. iris-biotech.de This makes it an excellent choice for syntheses requiring multiple levels of orthogonal protection, such as in the construction of bicyclic peptides. nih.govacs.org For example, Fmoc-Dap(Alloc)-OH has been used where a side chain needs to be deprotected and modified while both Fmoc and Boc groups are present elsewhere in the molecule. frontiersin.orgrsc.org

The Dde and its more labile analogue ivDde are removed by treatment with hydrazine. iris-biotech.desigmaaldrich.com This provides another layer of orthogonality. However, since hydrazine can also cleave the Fmoc group to some extent, it is common practice to first protect the N-terminal amino group with Boc before proceeding with Dde deprotection. sigmaaldrich.comresearchgate.net This strategy has been successfully employed in the synthesis of branched and cyclic peptides. sigmaaldrich.com

The Mtt and Mmt groups are highly acid-labile and can be removed with very dilute TFA, conditions under which tBu-based side-chain protecting groups are stable. iris-biotech.debeilstein-journals.org This "quasi-orthogonality" is extremely useful for on-resin side-chain modifications. For instance, a lysine (B10760008) side chain protected with Mtt can be selectively deprotected and derivatized, while aspartic acid residues protected with OtBu remain unaffected. beilstein-journals.org The Mtt group has also been shown to be fully orthogonal to Fmoc chemistry in the context of peptide nucleic acid (PNA) synthesis. researchgate.net

Optimization of Coupling Conditions for this compound Integration

The successful incorporation of this compound into a peptide sequence is highly dependent on the optimization of coupling conditions. These conditions are pivotal in ensuring high yield and purity of the final peptide product.

Minimization of Epimerization in Solid-Phase Peptide Synthesis

A significant challenge during the integration of amino acids in solid-phase peptide synthesis (SPPS) is the risk of epimerization, the undesirable conversion of an amino acid from its L-form to a D-form. This is particularly a concern for amino acids like histidine, but the principles to mitigate it are broadly applicable. cem.com The prolonged activation state of an amino acid increases the likelihood of epimerization. cem.com

For aspartic acid residues, a related side reaction is the formation of aspartimides, which can lead to a mixture of α- and β-coupled peptides and racemization. iris-biotech.de This is more prevalent when aspartic acid is followed by specific amino acids like glycine, serine, or phenylalanine. peptide.com Using bulkier side-chain protecting groups can help minimize this side reaction. iris-biotech.de

While this compound itself is not highlighted as being exceptionally prone to epimerization in the same way as histidine, the general strategies to reduce this risk are relevant. These include careful selection of coupling reagents and additives, and minimizing the time the amino acid remains in an activated state. cem.com The use of phosphonium (B103445) salt reagents like PyBOP, instead of aminium/uronium reagents, can also help avoid side reactions like guanidinylation when coupling to the free N-terminal amine. iris-biotech.de

Evaluation of Coupling Reagents and Additives

The choice of coupling reagent is critical for efficient peptide bond formation. Common reagents used for coupling this compound include uronium/aminium salts like HBTU and phosphonium salts such as PyBOP. unirioja.es Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and HOAt are often used in conjunction with these reagents to improve coupling efficiency and suppress side reactions. unirioja.es

For instance, the combination of PyBOP–HOAt–DIPEA has been successfully used to incorporate this compound. unirioja.es Standard protocols often recommend activating the amino acid with reagents like HBTU/HOBt or COMU in a solvent such as dimethylformamide (DMF), with typical coupling times of one to two hours at room temperature. Monitoring the completion of the coupling reaction is crucial and can be done using methods like the Kaiser test.

It is important to note that some orthogonally protected diaminopropionic acid derivatives, such as Fmoc-Dab(Mtt)-OH, have shown poor coupling efficiency due to rapid lactamization under various coupling conditions. rsc.org While a specific protocol using the coupling reagent DEPBT was found to achieve complete incorporation, it was a costly and tedious procedure. rsc.org This highlights the importance of evaluating coupling reagents for each specific protected amino acid.

Coupling Reagent CombinationApplication Notes
HBTU/HOBt/DIPEA A standard and widely used combination for activating and coupling Fmoc-amino acids, including this compound. rsc.org
PyBOP/HOAt/DIPEA An effective alternative, particularly for minimizing side reactions like guanidinylation that can occur with uronium-based reagents. iris-biotech.deunirioja.es
COMU/DIPEA Another common activating agent for Fmoc-SPPS.
DIPCDI/HOAt Can be used in the absence of a base to reduce the risk of diketopiperazine formation, a common side reaction in SPPS. unirioja.es

On-Resin Derivatization and Post-Synthetic Modification Techniques

The orthogonal protection of this compound, with a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the β-amino group, allows for selective deprotection and subsequent modification of the side chain while the peptide is still attached to the solid support.

Site-Selective Functionalization of the β-Amino Group

The ability to selectively deprotect the β-amino group of the Dap residue is a powerful tool for introducing a wide variety of functionalities into a peptide. After the peptide chain has been assembled, the Boc group on the Dap side chain can be removed using acidic conditions, such as trifluoroacetic acid (TFA), while the rest of the peptide remains protected and attached to the resin. This exposes a free amino group that can be further derivatized.

This strategy has been employed to synthesize fluorescently labeled peptides. For example, after Boc deprotection of the Dap side chain, a fluorophore can be attached to the newly freed β-amino group. researchgate.net This approach allows for the precise placement of a label within the peptide sequence.

Alternatively, other protecting groups can be used for the β-amino group to allow for different deprotection strategies. For instance, an Alloc (allyloxycarbonyl) group can be used, which is removed by palladium catalysis. rsc.org This provides an additional layer of orthogonality, enabling even more complex synthetic schemes.

Strategies for Bioconjugation and Labeling on Solid Support

The on-resin functionalization of the Dap side chain is a key strategy for bioconjugation and labeling. This involves the attachment of molecules such as fluorophores, chelating agents, or other bioactive moieties to the peptide.

One common approach is to use a Dap residue with an orthogonal protecting group on its side chain, such as Alloc. rsc.org After the peptide is synthesized, the Alloc group can be selectively removed on the resin using a palladium catalyst. rsc.org The exposed amino group can then be reacted with a labeling agent. For example, 4-chloro-7-nitrobenzofurazan (B127121) (NBD), a fluorescent probe, can be coupled to the deprotected Dap side chain overnight. rsc.org

This method of on-resin labeling offers several advantages. It allows for the use of excess reagents to drive the labeling reaction to completion, and the purification process is simplified as excess reagents can be easily washed away from the resin-bound peptide. iris-biotech.de This strategy has been successfully used to create fluorescently tagged bioconjugates for studying cellular processes. beilstein-journals.org

The versatility of the Dap side chain, when appropriately protected, makes it an invaluable tool for the synthesis of complex and functionalized peptides for a wide range of applications in chemistry and biology.

Reactivity and Mechanistic Investigations in Complex Systems

Reaction Pathways of the Diaminopropionic Acid Moiety within Peptide Scaffolds

The core utility of Fmoc-Dap(Boc)-OH in peptide synthesis stems from its orthogonal protecting group strategy. The base-labile Fmoc group is selectively removed during each cycle of peptide elongation using a secondary amine, typically piperidine (B6355638), to expose the α-amino group for subsequent coupling. publish.csiro.au Conversely, the acid-labile Boc group protecting the β-amino side chain remains stable under these conditions and is typically removed during the final cleavage of the peptide from the resin support with strong acids like trifluoroacetic acid (TFA).

This differential stability allows the diaminopropionic acid (Dap) moiety to serve as a key branching point or a site for specific modifications within the peptide chain. Once the peptide backbone is assembled, the Boc group on the Dap side chain can be selectively removed on-resin, leaving the rest of the peptide's protecting groups intact. The exposed β-amino group can then be used in several strategic reaction pathways:

Peptide Branching and Dendrimer Construction: The free β-amino group can serve as an initiation point for the synthesis of a second, distinct peptide chain, leading to the formation of branched peptides. This approach is valuable for creating peptide dendrimers and multimeric antigen peptides. mdpi.com

On-Resin Cyclization: The side-chain amine is frequently utilized for on-resin lactamization. By reacting with a C-terminal carboxyl group or the side-chain carboxyl of an acidic amino acid (e.g., Aspartic or Glutamic acid), it can form a stable amide bond, resulting in a cyclic peptide. peptide.comsci-hub.se This is a common strategy for constraining peptide conformation to enhance biological activity and stability.

Conjugation and Labeling: The β-amino group provides a handle for conjugating various molecules, such as fluorescent dyes, lipids, or cytotoxic drugs, at a specific internal position of the peptide sequence. peptide.com

Structural Mimicry: Due to its structural characteristics, Dap is often used as a shorter analog of Lysine (B10760008) in structure-activity relationship (SAR) studies, helping to probe the spatial requirements of peptide-receptor interactions. peptide.com

Stereochemical Integrity and Racemization Studies During Peptide Elongation

Maintaining the stereochemical purity of the α-carbon is paramount in peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the biological activity of the final peptide. mdpi.com The α-proton of an amino acid residue is susceptible to base-catalyzed abstraction, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in racemization. This risk is present during both the base-mediated Fmoc deprotection and the coupling step, which often employs tertiary bases. mdpi.com

The propensity for an amino acid to undergo epimerization is influenced by a combination of chemical and physical factors. While some amino acids like Phenylglycine are inherently prone to racemization due to side-chain stabilization of the enolate intermediate, the conditions used during synthesis play a critical role for all residues, including Dap. mdpi.com

FactorInfluence on EpimerizationResearch Findings and Notes
Base The strength, concentration, and steric hindrance of the base used for Fmoc deprotection or in coupling reactions are critical. Stronger, less hindered bases increase the rate of α-proton abstraction.While piperidine is standard for Fmoc removal, the use of stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) significantly increases epimerization risk. peptide.commdpi.com Tertiary bases like N,N-Diisopropylethylamine (DIEA) used during coupling can also promote racemization, especially during slow reactions. mdpi.com
Activation Over-activation of the carboxylic acid or prolonged exposure to coupling reagents can increase the risk. The formation of symmetric anhydrides or highly reactive esters enhances the acidity of the α-proton.Coupling reagents like HATU in the presence of DIPEA can lead to epimerization, particularly with sterically hindered couplings that have slow reaction rates. mdpi.com
Temperature Higher temperatures accelerate the rate of both desired peptide bond formation and undesired epimerization.Couplings performed at elevated temperatures to overcome aggregation or difficult sequences carry a higher risk of racemization. mdpi.com Low-temperature protocols are sometimes employed for critical cyclization steps to minimize this side reaction.
Solvent The polarity of the solvent can influence the stability of the enolate intermediate and the kinetics of epimerization.Polar aprotic solvents like N,N-Dimethylformamide (DMF) are standard in SPPS and can facilitate the base-catalyzed reaction. mdpi.com
Sequence & Structure The amino acid itself and the adjacent residues in the peptide sequence have a profound effect. Electron-withdrawing groups on the side chain increase the acidity of the α-proton.The C-terminal amino acid of a peptide being activated for fragment condensation is highly susceptible. Cysteine is particularly prone to epimerization. nih.gov The impact of the β-amino group of Dap is a relevant consideration.

A suite of analytical methods is required to accurately detect and quantify the presence of diastereomeric impurities resulting from epimerization. The choice of technique depends on the required sensitivity and the stage of the synthesis.

Analytical TechniquePrinciple of OperationApplication in Purity Assessment
Chiral HPLC Utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers or diastereomers, leading to their separation.This is the gold standard for quantifying stereoisomeric purity. watanabechem.co.jpresearchgate.net Methods are developed to achieve baseline separation between the desired peptide and its epimers.
LC-MS Combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry.When coupled with a chiral column, LC-MS allows for the unambiguous identification and quantification of epimeric byproducts based on their identical mass and differential retention times. google.com
NMR Spectroscopy High-resolution NMR can distinguish between diastereomers due to their different chemical environments, resulting in distinct signals.1H or 13C NMR can be used to detect epimerization, sometimes with the aid of chiral derivatizing agents or lanthanide shift reagents to improve signal resolution between stereoisomers. mdpi.comresearchgate.net
Optical Rotation Measures the rotation of plane-polarized light by a chiral sample. The magnitude and direction are characteristic of a specific stereoisomer.While historically significant, this method is less precise than chromatography for quantification. It can provide a qualitative confirmation of enantiomeric integrity by comparison to a known standard but cannot detect low levels of impurities. sci-hub.st

Factors Influencing Epimerization at the α-Carbon

Side Reaction Profiling in this compound Containing Peptides

The structure of this compound, being a derivative of aspartic acid, makes it susceptible to side reactions common to Asp residues, particularly aspartimide formation. Furthermore, the presence of a substituent on the β-carbon introduces the potential for base-catalyzed elimination reactions.

Aspartimide formation is one of the most problematic side reactions in Fmoc-SPPS. iris-biotech.de It is initiated by the repeated exposure to basic conditions during Fmoc deprotection. sigmaaldrich.com The peptide backbone nitrogen following the Dap residue performs a nucleophilic attack on the side-chain ester carbonyl, forming a five-membered succinimide (B58015) ring. mdpi.comiris-biotech.de This intermediate is unstable and can be opened by nucleophiles, leading to several undesired products:

The desired α-linked peptide.

An isomeric β-linked peptide, where the peptide backbone is connected through the side-chain carboxyl group.

Epimerized (D-isomer) versions of both the α- and β-linked peptides.

The β-linked and epimerized impurities often co-elute with the target peptide during HPLC purification, making their removal extremely challenging. sigmaaldrich.com The reaction is highly dependent on the sequence, with -Asp(Dap)-Gly- and -Asp(Dap)-Asn- being especially prone to this rearrangement. researchgate.netfrontiersin.org

Several strategies have been developed to suppress or eliminate aspartimide formation.

Mitigation StrategyMechanismExamples and Efficacy
Modified Deprotection Reagents Reducing the basicity of the Fmoc removal solution or adding an acidic additive can lower the rate of the initial cyclization.Using 20% piperidine in DMF with an additive like 0.1 M HOBt or small amounts of formic acid can significantly reduce aspartimide formation. peptide.combiotage.com Using weaker bases like piperazine (B1678402) is also an option. biotage.com
Sterically Hindered Side-Chain Protection Increasing the steric bulk of the side-chain protecting group physically blocks the nucleophilic attack of the backbone nitrogen.Replacing the standard tert-butyl (OtBu) group on Asp with bulkier groups like 3-methylpent-3-yl (OMpe) or β-benzyloxymethyl (OBno) has proven highly effective. sigmaaldrich.comresearchgate.net In comparative studies, Fmoc-Asp(OBno)-OH nearly eliminated aspartimide formation in problematic sequences. sigmaaldrich.com
Backbone Protection Protecting the amide nitrogen of the residue following Dap with a temporary protecting group removes the nucleophile required for the initial attack.The 2,4-dimethoxybenzyl (Dmb) group is commonly used. Incorporating a pre-formed Fmoc-Asp-(Dmb)Gly-OH dipeptide is a robust strategy for preventing the side reaction at the most susceptible -Asp-Gly- linkage. frontiersin.orgbiotage.com

Comparative Data on Aspartimide Formation for Different Asp Protecting Groups Data adapted from studies on the model peptide VKDX YI after extended piperidine treatment to simulate multiple deprotection cycles. sigmaaldrich.com

Residue XProtecting Group% Target Peptide% Aspartimide + Byproducts
Glycine (Gly)OtBu14.885.2
Glycine (Gly)OMpe56.143.9
Glycine (Gly)OBno84.715.3
Arginine (Arg)OtBu76.024.0
Arginine (Arg)OBno99.50.5

Base-catalyzed β-elimination is another potential side reaction for amino acids with a leaving group on the β-carbon. iris-biotech.de This is most commonly observed with protected cysteine and serine residues. The reaction proceeds via abstraction of the α-proton by a base (e.g., piperidine), followed by elimination of the β-substituent to form a highly reactive dehydroalanine (B155165) (Dha) intermediate. peptide.com

This electrophilic Dha residue can then be attacked by any available nucleophile. In the context of SPPS, a common outcome is the Michael addition of piperidine from the deprotection solution, leading to the formation of a 3-(1-piperidinyl)alanine byproduct, which has a mass shift of +84 Da (or +51 Da for Cys after loss of SH). iris-biotech.depeptide.com While less frequently reported for Dap than aspartimide formation, the presence of the Boc-protected amino group on the β-carbon makes this pathway mechanistically plausible, especially under elevated temperatures or with prolonged exposure to base.

Structural and Conformational Studies of Fmoc Dap Boc Oh Derived Peptides

Influence of Diaminopropionic Acid Incorporation on Peptide Secondary Structure

The introduction of Dap residues can significantly modulate the secondary structure of peptides, influencing the formation and stability of helices, turns, and sheets. This is largely due to the altered stereochemistry and hydrogen bonding capabilities conferred by the additional amino group in the side chain.

Helical Induction and Stabilization

The pH of the environment can also play a critical role. The β-amino group of Dap has a lower pKa compared to the ε-amino group of lysine (B10760008). nih.gov This pH sensitivity means that changes in the protonation state of the Dap side chain can induce conformational changes, including the stabilization or destabilization of helical structures. nih.gov In certain designs, Dap-rich peptides exhibit large-scale conformational changes between pH 5 and 7, which can be harnessed for applications like pH-sensitive drug delivery. nih.gov

Peptide ModificationObserved Effect on Helical StructureReference
Substitution of pore-lining threonines with DapRetained α-helical secondary structure nih.gov
Replacement of Lysine with Dap in AMPsMaintained amphipathic α-helical conformation nih.govoup.com
Incorporation of Dap in pH-sensitive peptidesConformational changes observed with pH shifts, affecting helicity nih.gov

β-Turn and β-Hairpin Formation

The unique stereochemistry of Dap makes it a potent inducer of β-turns and β-hairpin structures. The shorter side chain of Dap compared to lysine can facilitate the tight turns required for these secondary structure motifs. Research on ferrocenyl-conjugated homopeptides of L-Dap revealed that even dipeptides can adopt a stable β-turn conformation in solution, stabilized by an intramolecular hydrogen bond. researchgate.net This propensity to form ordered structures like β-turns and 3(10)-helices is a recurring theme in Dap-containing peptides. researchgate.net

Furthermore, the strategic placement of Dap within a peptide sequence can promote the formation of stable β-hairpins. The ability to enhance cation-pi interactions and the inherent beta-sheet propensities of Dap contribute to the stabilization of these structures. researchgate.net

Conformational Flexibility and Restriction Analysis

The incorporation of Dap residues into a peptide backbone can either increase or decrease its conformational flexibility, depending on the specific interactions it forms. The shorter side chain of Dap, in comparison to amino acids like lysine or ornithine, can restrict the conformational freedom of the peptide. nih.gov This restriction can be advantageous in designing peptides with well-defined three-dimensional structures.

Conversely, the β-amino group introduces an additional site for potential hydrogen bonding and electrostatic interactions, which can either lock the conformation or, in some cases, lead to a more dynamic structure responsive to environmental cues like pH. nih.govnih.gov For example, in peptide dendrimers, the interactions between dendrimers and substrates can restrict the available conformational space, leading to a more homogenous conformation. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Fmoc-Dap(Boc)-OH Peptides

Computational methods are invaluable tools for understanding the structural implications of incorporating unnatural amino acids like Dap into peptides. These techniques provide insights that can be difficult to obtain through experimental methods alone.

Prediction of Three-Dimensional Structures

Computational modeling, including methods like Rosetta, can be used to predict the three-dimensional structures of peptides containing Dap. tandfonline.com These predictions help in designing peptides with specific folded architectures. For example, in the design of macrocyclic peptides, computational tools can assess the conformational rigidity and predict low-energy states that match a desired target conformation. tandfonline.com The accuracy of these predictions can be validated by comparing calculated data, such as nuclear Overhauser effects (NOEs), with experimental NMR measurements. publish.csiro.au

Three-dimensional modeling often represents atoms with different colors to visualize the structure and the distribution of hydrophobic and hydrophilic residues, which is crucial for understanding peptide folding and interaction. researchgate.net

Energetic Landscape of Conformational States

Molecular dynamics (MD) simulations, particularly enhanced sampling techniques like temperature replica exchange molecular dynamics (TREMDS), are powerful for exploring the conformational landscape of peptides. publish.csiro.auresearchgate.net These simulations can reveal the different accessible conformational states and the energetic barriers between them. By mapping the free energy surface, researchers can understand how the incorporation of Dap influences the folding pathway and the stability of the native state. core.ac.uk

MD simulations have been used to study the folding of peptide dendrimers containing diaminopropionic acid, providing insights into the sampling of conformational states and their energy landscapes. ulisboa.pt These simulations can also elucidate the role of intramolecular interactions, such as hydrogen bonds and ion pairs, in stabilizing specific conformations. nih.gov For instance, TREMDS has been successfully used to predict the crystal structures of cyclic peptides with high accuracy and to characterize the conformational motifs important for biological activity. publish.csiro.au

Computational TechniqueApplication in Dap-Peptide StudiesKey FindingsReference
RosettaPrediction of macrocyclic peptide structuresAssesses conformational rigidity and predicts low-energy states. tandfonline.com
TREMDSStructure prediction of cyclic peptidesAccurately predicts crystal structures and agrees with NMR data. publish.csiro.auresearchgate.net
MD SimulationsStudy of peptide dendrimer foldingExplores conformational states and their energy landscapes. nih.govulisboa.pt

Applications in Peptide Chemistry and Beyond

Design and Synthesis of Bioactive Peptide Analogs

Fmoc-Dap(Boc)-OH is a valuable building block for creating analogs of naturally occurring peptides to probe and enhance their biological activity. Its incorporation allows for precise modifications that can elucidate the structural requirements for function and lead to the development of more potent and stable therapeutic candidates.

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. This compound is frequently used in this context to explore the impact of side-chain modifications on a peptide's activity. Because 2,3-diaminopropionic acid is a shorter analog of lysine (B10760008), this compound can be substituted for lysine residues to investigate the importance of the side-chain length and the precise positioning of the amino group for receptor binding or enzymatic activity. peptide.com By systematically replacing canonical amino acids with this non-natural residue, researchers can map the pharmacophore and refine the peptide's design to improve affinity, selectivity, and efficacy.

A major limitation of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The creation of cyclic peptides using this compound is an effective strategy to overcome this challenge. Macrocyclization significantly restricts the conformational flexibility of the peptide backbone, making it a poor substrate for many proteases which typically recognize and cleave linear, flexible sequences. The formation of a stable amide bond through the Dap side chain contributes to a robust scaffold that is resistant to enzymatic cleavage. nih.gov This enhanced stability leads to a longer in vivo half-life and improved bioavailability, which are critical attributes for effective peptide drugs.

Structure-Activity Relationship (SAR) Studies Incorporating this compound

Role in Drug Discovery and Development of Peptide-Based Therapeutics

The chemical properties of this compound make it a key component in the modern drug discovery pipeline for peptide-based therapeutics. Its utility in SPPS enables the synthesis of complex and modified peptides that can be optimized for therapeutic use. iris-biotech.de The ability to generate conformationally constrained and protease-resistant peptide analogs is crucial for converting biologically active peptides into viable drug candidates. medchemexpress.com These modifications can lead to compounds with enhanced target specificity and reduced off-target effects. Furthermore, the side chain of Dap can be used as a handle for bioconjugation, allowing for the attachment of other molecules such as imaging agents or drug payloads for targeted delivery, highlighting its role in the development of sophisticated therapeutic constructs.

Use as a Lysine Analog in Medicinal Chemistry

In the realm of medicinal chemistry, this compound is frequently employed as a protected analog of lysine in structure-activity relationship (SAR) studies. peptide.com The shorter side chain of Dap (a C3 chain) compared to lysine (a C4 chain with an ε-amino group) offers a means to probe the spatial requirements of ligand-receptor interactions. This subtle modification can significantly impact the biological activity and pharmacokinetic properties of a peptide. By substituting lysine with Dap, researchers can systematically evaluate the influence of side-chain length and flexibility on the potency and selectivity of therapeutic peptides. This approach has been instrumental in the optimization of various peptide-based drug candidates.

Furthermore, the azalysine analogue, where a carbon in the side chain is replaced by nitrogen, presents additional possibilities. iris-biotech.de This modification can be used to create branched lysine structures within a peptide and, when protected, can enhance membrane penetration. iris-biotech.de

Development of Peptide Mimetics for Specific Biological Targets (e.g., Tachykinin NK2 antagonists, Integrins)

This compound is a key component in the synthesis of peptide mimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. One notable application is in the development of bicyclic peptide antagonists for the tachykinin NK2 receptor. medchemexpress.commedchemexpress.com These antagonists have been investigated for their potential therapeutic effects. The synthesis of these complex structures often involves the use of this compound to introduce specific turns and conformations necessary for high-affinity binding to the receptor. google.com

The compound has also found utility in the design of ligands targeting integrins, a family of cell adhesion receptors involved in various physiological and pathological processes, including cancer. chemrxiv.org For instance, peptides modified with this compound have been shown to exhibit enhanced binding affinity to the αvβ6 integrin, a marker associated with aggressive tumors. The incorporation of Dap residues allows for the creation of constrained peptide scaffolds that can selectively target specific integrin subtypes. nih.gov

Application in Radiopharmaceutical Development (e.g., DOTA-modified peptides)

The development of targeted radiopharmaceuticals for diagnostic imaging and therapy represents another significant application of this compound. The Dap side chain provides a convenient handle for the attachment of chelating agents, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can stably bind radiometals. medchemexpress.combioscience.co.ukmedchemexpress.com

The synthesis of these DOTA-modified peptides often utilizes an orthogonally protected Dap derivative, such as Fmoc-Dap(Alloc)-OH, where the Alloc (allyloxycarbonyl) group can be selectively removed to allow for the coupling of the DOTA moiety to the side chain. rsc.org This strategy enables the precise placement of the radiolabel within the peptide sequence, which is crucial for optimizing the imaging or therapeutic properties of the resulting radiopharmaceutical. These DOTA-conjugated peptides have shown promise in cancer diagnostics. medchemexpress.combioscience.co.uk

Material Science and Supramolecular Assembly

Beyond its applications in medicinal chemistry, this compound is also a valuable tool in the field of materials science, particularly in the design of novel biomaterials and nanomaterials.

Integration into Hydrogel Formulations for Tissue Engineering

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are widely used as scaffolds in tissue engineering to support cell growth and tissue regeneration. Research has demonstrated that hydrogels incorporating derivatives of diaminopropionic acid can effectively support cell adhesion and proliferation. researchgate.net The unique properties of Dap-containing peptides can be leveraged to create hydrogels with specific mechanical and biological properties tailored for various tissue engineering applications. For example, Fmoc-peptide hydrogels have been explored as potential materials for drug delivery and cell culture. researchgate.net

Self-Assembling Peptide Systems for Nanomaterial Applications

The inherent ability of certain peptides to self-assemble into well-defined nanostructures is a rapidly growing area of research with applications in nanotechnology and drug delivery. The Fmoc group, with its aromatic and hydrophobic nature, plays a crucial role in driving the self-assembly of peptides into various nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov

Peptide-based self-assembly is driven by non-covalent interactions, leading to the spontaneous formation of ordered architectures. nih.gov The modification of peptides with groups like Fmoc can significantly influence their assembly behavior. thno.org For instance, Fmoc-Phe-DAP has been shown to self-assemble into hydrogels that can be used for the delivery of therapeutic agents. nih.govthno.org The π-π stacking interactions between the aromatic Fmoc groups are a key driving force in these self-assembly processes. nih.gov This bottom-up approach to nanomaterial fabrication offers a high degree of control over the structure and function of the resulting materials.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are fundamental in the analysis of Fmoc-Dap(Boc)-OH, providing essential information on its purity and confirming its identity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. sigmaaldrich.com Research-grade material typically exhibits a purity of ≥97.0% or ≥98.0% as determined by HPLC. sigmaaldrich.com The method commonly utilizes reverse-phase C18 columns.

A typical mobile phase for analysis involves a gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA). dovepress.com For instance, a gradient system might start with a mixture of water containing 0.1% TFA (Buffer A) and acetonitrile containing 0.1% TFA (Buffer B). dovepress.com Detection is frequently carried out using UV absorbance, with wavelengths around 220 nm or 270 nm being common. googleapis.comgoogle.com The retention time under specific conditions serves as a key identifier for the compound.

ParameterTypical ConditionsSource(s)
Column Reverse-phase C18
Mobile Phase Acetonitrile/Water with 0.1% TFA dovepress.com
Detection UV at 220 nm or 270 nm googleapis.comgoogle.com
Purity Standard ≥97.0% sigmaaldrich.com

Chiral HPLC for Enantiomeric Purity Determination

For applications requiring specific stereochemistry, confirming the enantiomeric purity of this compound is crucial. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose, are effective in separating the enantiomers of N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.comphenomenex.com

The separation is typically achieved using a mobile phase consisting of an organic modifier like acetonitrile and an acidic additive, with trifluoroacetic acid being a preferred choice. phenomenex.com This technique allows for the baseline resolution of D and L enantiomers, with analysis times often under 25 minutes in isocratic conditions. phenomenex.com The ability to resolve enantiomers is critical for ensuring the optical purity of the final peptide products, as the biological activity of peptides is often highly dependent on their stereochemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise molecular weight information and structural details through fragmentation analysis. sigmaaldrich.comtandfonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of this compound. sigmaaldrich.com The expected molecular weight of this compound is approximately 426.46 g/mol . sigmaaldrich.com In positive ion mode, ESI-MS analysis typically reveals the protonated molecule [M+H]⁺. tandfonline.comrsc.org Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. google.com This technique is highly sensitive and provides a rapid confirmation of the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For N-Boc protected amino acids and peptides, collision-induced dissociation (CID) in MS/MS experiments reveals specific fragmentation pathways. nih.gov

A characteristic fragmentation of Boc-protected compounds involves the loss of isobutylene (B52900) (C4H8) or the entire Boc group. nih.gov In the context of a peptide containing a Dap(Boc) residue, MS/MS analysis can confirm the presence and location of this modified amino acid. The fragmentation patterns are crucial for sequence verification in peptide synthesis, ensuring that the this compound unit has been correctly incorporated. acs.org This level of detailed structural analysis is vital for quality control in the synthesis of complex peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound. sigmaaldrich.comtandfonline.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, characteristic signals confirm the presence of both the Fmoc and Boc protecting groups. The tert-butyl protons of the Boc group typically appear as a singlet around 1.34-1.40 ppm. rsc.org The protons of the fluorenyl group of the Fmoc moiety produce a series of signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. rsc.org The protons on the diaminopropionic acid backbone appear at distinct chemical shifts, allowing for the confirmation of the core amino acid structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the Boc group and the carboxylic acid appear at characteristic downfield shifts. rsc.org The distinct signals for the carbons of the Fmoc and Boc groups, as well as the α- and β-carbons of the Dap residue, provide unambiguous confirmation of the compound's structure. rsc.org

NucleusProtecting GroupCharacteristic Chemical Shift (ppm)Source(s)
¹H Boc (tert-butyl)~1.34-1.40 (singlet) rsc.org
¹H Fmoc (aromatic)~7.0-8.0 rsc.org
¹³C Fmoc/Boc/CarboxylDownfield region rsc.org

¹H and ¹³C NMR for Assignment of Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound. One-dimensional ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy:

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the Fmoc, Boc, and diaminopropionic acid backbone are observed. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region, usually between δ 7.2 and 7.8 ppm. mdpi.comrsc.org The methine and methylene (B1212753) protons of the Fmoc group resonate at approximately δ 4.2-4.4 ppm. mdpi.comrsc.org

A characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group is observed in the upfield region, typically around δ 1.4 ppm. The protons of the diaminopropionic acid backbone, specifically the α-proton (α-CH) and the two β-protons (β-CH₂), exhibit chemical shifts that are sensitive to the solvent and their diastereotopic nature. The α-CH proton usually appears as a multiplet, while the β-CH₂ protons often present as two separate multiplets due to their different chemical environments.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The carbonyl carbons of the carboxylic acid, Fmoc, and Boc groups are found in the most downfield region of the spectrum. The aromatic carbons of the fluorenyl group give rise to a cluster of signals between δ 120 and 145 ppm. mdpi.comrsc.org The central carbon of the tert-butyl group and the carbons of the methyl groups of the Boc protector appear in the upfield region of the spectrum.

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Fmoc Aromatic7.27 - 7.75119.9 - 144.2
Fmoc CH/CH₂4.22 - 4.3647.2, 66.9
Dap α-CHMultiplet~54
Dap β-CH₂Multiplets~40
Boc t-Butyl1.16 - 1.4228.1, 82.0
Carbonyls-156.6 (Fmoc), ~156 (Boc), ~173 (COOH)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. mdpi.comrsc.org

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Conformation

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all signals and elucidating the through-bond and through-space connectivities, which in turn define the molecule's conformation in solution.

COSY (Correlation Spectroscopy):

COSY experiments reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the α-CH and the β-CH₂ protons of the diaminopropionic acid backbone, confirming their adjacent relationship. It would also show the coupling networks within the aromatic rings of the Fmoc group.

HSQC (Heteronuclear Single Quantum Coherence):

HSQC is a powerful technique that correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the α-CH proton will show a cross-peak with the signal of the α-carbon, and the β-CH₂ protons will correlate with the β-carbon.

HMBC (Heteronuclear Multiple Bond Correlation):

HMBC experiments detect longer-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for establishing the connectivity between different functional groups. Key HMBC correlations for this compound would include:

Correlations from the α-CH proton to the carbonyl carbons of the carboxylic acid and the Fmoc group.

Correlations from the β-CH₂ protons to the carbonyl carbon of the Boc group and the α-carbon.

Correlations from the Boc's tert-butyl protons to the Boc carbonyl carbon.

2D NMR Technique Information Provided Key Correlations for this compound
COSY ¹H-¹H scalar couplingα-CH ↔ β-CH₂; correlations within Fmoc aromatic system
HSQC Direct ¹H-¹³C correlationα-CH ↔ α-¹³C; β-CH₂ ↔ β-¹³C; Fmoc CH/CH₂ ↔ Fmoc ¹³C
HMBC Long-range ¹H-¹³C correlationα-CH ↔ COOH, Fmoc C=O; β-CH₂ ↔ Boc C=O, α-¹³C
NOESY ¹H-¹H through-space proximityProximity between Fmoc and Dap protons; Proximity between Boc and Dap protons

NOESY (Nuclear Overhauser Effect Spectroscopy):

Emerging Research Avenues and Future Perspectives

Novel Derivatizations and Functionalizations of Fmoc-Dap(Boc)-OH

The strategic placement of orthogonal protecting groups on this compound makes its β-amino group readily available for a wide array of chemical modifications. After the selective removal of the Boc group, this free amine can be derivatized to introduce diverse functionalities, significantly expanding the chemical space of the resulting peptides and peptidomimetics.

Recent research has focused on creating novel derivatives for specific applications. For instance, this compound is a key precursor in the synthesis of fluorescently labeled amino acids. researchgate.net By deprotecting the β-amino group and reacting it with fluorophore precursors, researchers can create building blocks for environment-sensitive peptide probes. researchgate.net These probes are instrumental in studying peptide-protein interactions. researchgate.net

Furthermore, the Dap(Boc) moiety is utilized in the synthesis of more complex structures. It can be a starting point for creating DOTA-modified peptides, which, when chelated with metals, have applications in cancer diagnostics. bioscience.co.uk The versatility of this compound also extends to its use in preparing analogs of naturally occurring peptides, such as phalloidin (B8060827), for studies of cellular dynamics. google.com The ability to introduce various functional groups allows for the fine-tuning of the pharmacological properties of peptide-based drug candidates.

Derivative Functionalization Application Reference
Fluorescent Dap AnalogsAttachment of fluorophores (e.g., 4-DMAP, 6-DMN) to the β-amino group.Environment-sensitive probes for studying peptide-protein interactions. researchgate.net
DOTA-modified PeptidesConjugation of DOTA chelators to the Dap side chain.Cancer diagnostics through metal chelation. bioscience.co.uk
Phalloidin AnalogsIncorporation into the peptide sequence to create functionalized phalloidin derivatives.Studying actin dynamics in living systems. google.com

Integration into High-Throughput Synthesis and Combinatorial Libraries

The principles of combinatorial chemistry, which involve the rapid synthesis of a large number of different but structurally related molecules, are well-supported by the use of this compound. Its compatibility with standard solid-phase peptide synthesis (SPPS) protocols makes it an ideal candidate for inclusion in automated synthesis platforms.

The "tea bag" method, a common approach for generating combinatorial libraries, has successfully employed this compound. researchgate.net This method allows for the simultaneous synthesis of a multitude of peptides by dividing and recombining resin bags during the coupling steps. The orthogonal nature of the Fmoc and Boc protecting groups is crucial for the stepwise assembly of complex peptide structures within these libraries. researchgate.net

Positional scanning combinatorial libraries (PS-SCLs) represent another powerful tool where this compound can be integrated. researchgate.net In a PS-SCL, one position in a peptide sequence is systematically varied while the other positions consist of a mixture of amino acids. By screening these libraries for biological activity, researchers can quickly identify the optimal amino acid at each position, accelerating the discovery of new drug leads. researchgate.net The use of this compound and its derivatives in these libraries allows for the exploration of a wider range of chemical diversity.

Advanced Applications in Chemical Biology and Proteomics

In the fields of chemical biology and proteomics, this compound and its derivatives are enabling researchers to probe and manipulate biological systems with increasing precision. The ability to introduce specific modifications into peptides allows for the creation of tools to study post-translational modifications, protein-protein interactions, and enzyme activity.

One notable application is the synthesis of peptides containing azido (B1232118) groups. This compound can be converted to an azido-functionalized amino acid, which can then be incorporated into a peptide sequence. cam.ac.uk The azide (B81097) group serves as a chemical handle for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific labeling of peptides with probes such as fluorophores or biotin (B1667282). cam.ac.uk This approach is invaluable for proteomics research, enabling the identification and visualization of proteins in complex biological samples.

Furthermore, this compound is used in the synthesis of peptide mimetics and bioconjugates. bioscience.co.ukchemimpex.com These molecules are designed to mimic or interfere with natural biological processes, offering therapeutic potential. For example, peptides containing Dap residues can be designed to have enhanced stability against enzymatic degradation, a desirable property for peptide-based drugs. The ability to conjugate these peptides to other molecules, such as drugs or imaging agents, opens up possibilities for targeted drug delivery and diagnostics. chemimpex.com

Application Area Specific Use of this compound Derivative Research Goal Reference
ProteomicsSynthesis of azido-functionalized peptides for click chemistry.Protein labeling, identification, and visualization. cam.ac.uk
Chemical BiologyCreation of peptide mimetics with enhanced stability.Development of peptide-based therapeutics with improved pharmacokinetic profiles.
BioconjugationFormation of stable conjugates with drugs or imaging agents.Targeted drug delivery and development of diagnostic tools. chemimpex.com

Challenges and Opportunities in Large-Scale Synthesis and Industrial Translation

While this compound is a valuable tool in a research setting, its translation to large-scale industrial applications presents both challenges and opportunities. The cost and complexity of the multi-step synthesis of this protected amino acid can be a significant hurdle for commercial production.

One of the primary challenges is the need for efficient and scalable synthetic routes. Traditional methods may involve expensive reagents and purification techniques, such as chromatography, which are not always amenable to large-scale production. Recent efforts have focused on developing more streamlined and cost-effective syntheses. For example, methods that avoid the use of heavy metal catalysts, such as palladium on carbon, are being explored to simplify the process and reduce environmental impact. google.com

Despite these challenges, the increasing demand for peptide-based therapeutics and diagnostics creates significant opportunities for the industrial application of this compound. The development of automated peptide synthesizers and more efficient manufacturing processes is helping to lower the cost of peptide production. As the pharmaceutical industry continues to invest in peptide drugs, the need for high-quality, readily available building blocks like this compound will undoubtedly grow. The development of robust and economical large-scale synthetic methods will be crucial for realizing the full therapeutic potential of this versatile compound.

Q & A

Q. What are the standard protocols for incorporating Fmoc-Dap(Boc)-OH into Fmoc-based solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically coupled using HATU/DIEA or HBTU/NMM in DMF, following iterative Fmoc deprotection with 20% piperidine. The Boc group on the β-amine remains intact during synthesis, enabling selective side-chain modifications post-assembly. Post-synthesis, cleavage from resin (e.g., Reagent B: TFA/thioanisole/water/phenol) releases the peptide, with Boc removed under acidic conditions if required .
  • Critical Parameters :
  • Coupling efficiency : Monitor via Kaiser test or ninhydrin assay.
  • Storage : Store at 2–8°C to prevent degradation of the acid-labile Boc group .

Q. How does the solubility of this compound influence experimental design in peptide synthesis?

  • Methodological Answer : this compound exhibits limited solubility in non-polar solvents (e.g., DCM) but dissolves readily in DMF or NMP. Pre-activation in DMF with coupling reagents (e.g., HATU) ensures efficient incorporation. For hydrophobic peptide sequences, add 0.1 M HOAt to reduce aggregation .
  • Troubleshooting :
  • Precipitation : Use sonication or warm to 40°C briefly.
  • Incomplete coupling : Increase reaction time to 2 hours .

Advanced Research Questions

Q. How can racemization of this compound during activation be minimized in stereosensitive peptide synthesis?

  • Methodological Answer : Racemization occurs via α-proton abstraction by strong bases (e.g., DIPEA). Replace DIPEA with 2,4,6-trimethylpyridine, a weaker, bulkier base that suppresses racemization while maintaining coupling efficiency. This is critical for synthesizing enantiopure Dap-containing peptides (e.g., PSMA-targeting agents) .
  • Validation :
  • Analyze enantiomeric purity via chiral HPLC or circular dichroism.
  • Compare coupling yields with/without base substitution .

Q. What orthogonal protection strategies enable selective modification of this compound in branched or cyclic peptides?

  • Methodological Answer : Combine Boc (β-amine) with acid-labile groups (e.g., Mtt or Dde on α-amine) for orthogonal deprotection. For example:

Synthesize linear peptides using Boc-protected Dap.

Remove Mtt selectively with 1% TFA in DCM to expose α-amine for cyclization.

Use HATU/DIEA for intramolecular amide bond formation .

  • Case Study :
    Cyclic tumor-targeting peptides (e.g., A20FMDV2 analogs) leverage this strategy to enhance αvβ6 integrin binding .

Q. How do conflicting reports on coupling efficiency of this compound in polar vs. non-polar solvents inform experimental optimization?

  • Methodological Answer : Contradictions arise from solvent-dependent activation kinetics. In polar solvents (DMF), pre-activation forms stable active esters, improving coupling. In non-polar solvents (DCM), low solubility reduces efficiency. Optimize by:

Using DMF for initial coupling steps.

Switching to DCM/NMP mixtures for hydrophobic segments to prevent swelling .

  • Data Reconciliation :
  • Compare yields via LC-MS under varied solvent conditions.
  • Use molecular dynamics simulations to model solvent-peptide interactions .

Q. What strategies mitigate solubility challenges of this compound in complex peptide assemblies?

  • Methodological Answer : For hydrophobic or branched peptides:

Backbone modification : Insert D-Pro or PEG spacers to reduce aggregation.

In-situ solubilization : Add 10% TFE or 0.5 M urea to coupling mixtures.

Stepwise synthesis : Assemble segments separately and ligate post-cleavage .

  • Validation :
  • Monitor solubility via dynamic light scattering (DLS).
  • Compare HPLC elution profiles before/after optimization .

Data Contradiction Analysis

Q. Why do studies report varying stability of the Boc group in this compound under acidic conditions?

  • Resolution : Stability discrepancies stem from acid concentration and exposure time. Boc resists 20% TFA for ≤2 hours but degrades in 95% TFA within 30 minutes. For acid-sensitive applications (e.g., native chemical ligation), replace Boc with Alloc, which is cleaved selectively by Pd(0) .
  • Experimental Design :
  • Quantify Boc stability via NMR or mass spectrometry under controlled TFA conditions.
  • Compare cleavage kinetics with Fmoc-Dap(Alloc)-OH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.